tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate
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Overview
Description
tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . This compound is part of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the family of tropane alkaloids known for their diverse biological activities .
Mechanism of Action
Target of Action
The primary target of “tert-Butyl 3-oxa-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold, which is a central part of this compound, is the core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of “tert-Butyl 3-oxa-8-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold are known to interact with their targets in a stereoselective manner .
Biochemical Pathways
The specific biochemical pathways affected by “tert-Butyl 3-oxa-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biological pathways due to their wide array of biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “tert-Butyl 3-oxa-8-azabicyclo[32Its molecular weight is 22327 , which is within the range generally favorable for good bioavailability.
Result of Action
The specific molecular and cellular effects of “tert-Butyl 3-oxa-8-azabicyclo[32Compounds with a similar 8-azabicyclo[321]octane scaffold are known to have a wide array of biological activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “tert-Butyl 3-oxa-8-azabicyclo[32It’s known that the compound should be stored at room temperature , suggesting that extreme temperatures might affect its stability.
Biochemical Analysis
Biochemical Properties
It is known that the 8-azabicyclo[3.2.1]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities , suggesting that Tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate may also interact with various enzymes, proteins, and other biomolecules.
Cellular Effects
Given its structural similarity to tropane alkaloids , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Preparation Methods
The synthesis of tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Industrial production methods often involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate
These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific 3-oxa substitution, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(13)12-8-4-5-9(12)7-14-6-8/h4-5,8-9H,6-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJGIZVGQFSDEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2COCC1C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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